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Compound of Interest

Compound Name: (R)-(-)-4-Methyl-2-pentanol

Cat. No.: B091877 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol

(R)-(-)-4-Methyl-2-pentanol. The document details Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, complete with experimental protocols and data interpretation.

This information is intended for researchers, scientists, and professionals in drug development

and chemical synthesis.

Molecular Structure and Atom Numbering
The structure of (R)-(-)-4-Methyl-2-pentanol is presented below, with atoms numbered for

clear correlation with the NMR spectroscopic data.

Figure 1: Molecular structure of (R)-(-)-4-Methyl-2-pentanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone analytical technique for the elucidation of molecular

structures. The following sections present the ¹H and ¹³C NMR data for (R)-(-)-4-Methyl-2-
pentanol. In a standard achiral solvent like CDCl₃, the (R) and (S) enantiomers will exhibit

identical NMR spectra.

¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides detailed information about the chemical environment,

connectivity, and stereochemistry of protons within a molecule.
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Proton

Assignment

Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Integration

H1 (CH₃) 1.19 Doublet 6.2 3H

H2 (CH-OH) 3.81 Multiplet --- 1H

H3a (CH₂) 1.15 Multiplet --- 1H

H3b (CH₂) 1.43 Multiplet --- 1H

H4 (CH) 1.70 Multiplet --- 1H

H5, H6 (2 x CH₃) 0.91 Doublet 6.6 6H

OH 1.63 Singlet --- 1H

Table 1: ¹H NMR spectroscopic data for 4-Methyl-2-pentanol. Data acquired in CDCl₃ at 90

MHz.

¹³C NMR Spectroscopy Data
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent

carbons and to identify the types of carbon atoms present in a molecule.

Carbon Assignment Chemical Shift (δ) [ppm]

C1 23.9

C2 65.8

C3 48.7

C4 24.8

C5 22.4

C6 23.1

Table 2: ¹³C NMR spectroscopic data for 4-Methyl-2-pentanol.[1] Data acquired in CDCl₃ at

22.63 MHz.
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of specific chemical bonds. It is a powerful tool for the

identification of functional groups.

Wavenumber [cm⁻¹]
Vibrational Mode

Assignment
Intensity

3366 O-H stretch Strong, Broad

2955 C-H stretch (alkane) Strong

1468 C-H bend (alkane) Medium

1385 C-H bend (gem-dimethyl) Medium

1368 C-H bend (gem-dimethyl) Medium

1145
C-O stretch (secondary

alcohol)
Strong

927 O-H bend Medium

Table 3: Key IR absorption bands for 4-Methyl-2-pentanol (liquid film).

The broad, strong absorption at 3366 cm⁻¹ is characteristic of the hydrogen-bonded O-H

stretching vibration in an alcohol. The strong band at 1145 cm⁻¹ is indicative of the C-O

stretching vibration of a secondary alcohol.

Experimental Protocols
The following sections describe generalized protocols for the acquisition of NMR and IR

spectra for a liquid alcohol sample like (R)-(-)-4-Methyl-2-pentanol.

NMR Spectroscopy Protocol
A standard workflow for acquiring high-quality NMR spectra involves sample preparation, data

acquisition, and processing.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 10-20 mg (¹H) or
50-100 mg (¹³C) of sample

in ~0.7 mL of CDCl₃.

Transfer solution to
a 5 mm NMR tube.

Insert sample into
NMR spectrometer.

Lock and shim the
magnetic field.

Acquire FID using standard
pulse programs (e.g., zg30

for ¹H, zgpg30 for ¹³C).

Apply Fourier Transform
to the FID.

Phase and baseline correct
the spectrum.

Calibrate chemical shifts
(TMS or residual solvent).

Integrate peaks (¹H) and
pick peaks (¹H & ¹³C).

Click to download full resolution via product page

Figure 2: Standard workflow for NMR spectroscopy.
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FTIR Spectroscopy Protocol
For a neat liquid sample, Attenuated Total Reflectance (ATR) or the liquid film method are

common FTIR techniques.

Sample Preparation

Data Acquisition

Data Processing

Place a small drop of
(R)-(-)-4-Methyl-2-pentanol

on the ATR crystal or
between two KBr/NaCl plates.

Acquire a background spectrum
of the empty accessory.

Acquire the sample spectrum
(typically 16-32 scans).

Perform automatic background
subtraction.

Identify and label
significant absorption bands.

Click to download full resolution via product page

Figure 3: Workflow for liquid sample analysis by FTIR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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